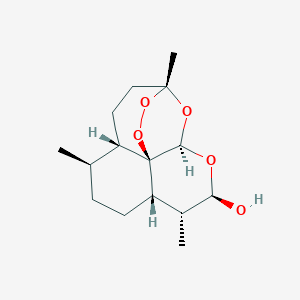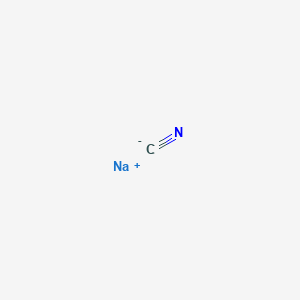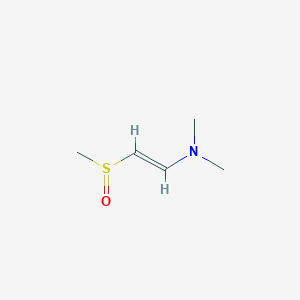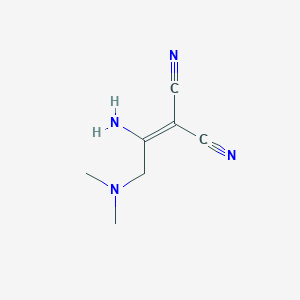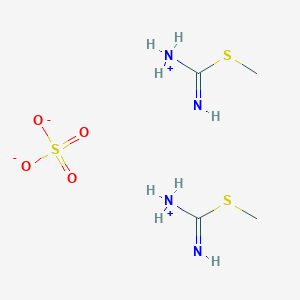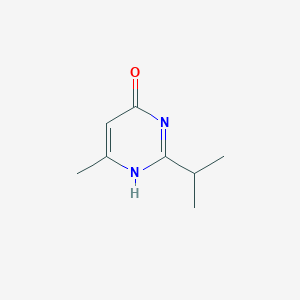
2-Isopropyl-6-méthyl-4-pyrimidone
Vue d'ensemble
Description
2-Isopropyl-6-methyl-4-pyrimidinol is a pyrimidine compound. It is reported as an major metabolite of pesticide diazinon., It has been identified as urinary metabolite in the general population exposed to organophosphorus compounds (insecticides, flame retardants and plasticizers) and moth repellents used in Japanese households. Photocatalytic oxidation of 2-isopropyl-6-methyl-4-pyrimidinol has been reported.
2-isopropyl-6-methyl-4-pyrimidinone is a pyrimidone that is pyrimidin-4(1H)-one substituted by a methyl group at position 6 and an isopropyl group at position 2. It is a metabolite of diazinon. It has a role as a marine xenobiotic metabolite. It is a tautomer of a 2-isopropyl-6-methylpyrimidin-4-ol.
2-Isopropyl-6-methyl-4-pyrimidone is a natural product found in Cichorium endivia, Cichorium pumilum, and Cichorium glandulosum with data available.
Applications De Recherche Scientifique
Métabolite de pesticide
“2-Isopropyl-6-méthyl-4-pyrimidinol” est rapporté comme un métabolite majeur du pesticide diazinon . Cela signifie que lorsque le diazinon est utilisé comme pesticide, “2-Isopropyl-6-méthyl-4-pyrimidone” peut être trouvé comme un sous-produit dans l’environnement.
Marqueur d’exposition
Ce composé a été identifié comme un métabolite urinaire dans la population générale exposée aux composés organophosphorés . Ces composés sont largement utilisés dans les insecticides, les ignifugeants et les plastifiants. Par conséquent, la présence de “this compound” dans l’urine peut être utilisée comme un marqueur d’exposition à ces substances.
Métabolite de répulsif anti-mites
“2-Isopropyl-6-méthyl-4-pyrimidinol” a également été identifié comme un métabolite dans les répulsifs anti-mites utilisés dans les foyers japonais . Cela suggère qu’il pourrait être utilisé comme un marqueur d’exposition à ces produits.
Recherche chimique
En tant que composé chimique, “this compound” est utilisé dans la recherche chimique et est disponible auprès de divers fournisseurs à cette fin . Il peut être utilisé dans la synthèse d’autres composés ou comme matériau de référence en chimie analytique.
Recherche antifongique
Ce composé est répertorié sous les antifongiques dans le catalogue LGC Standards . Cela suggère qu’il pourrait avoir des applications potentielles dans la recherche et le développement de médicaments antifongiques.
Recherche sur les maladies infectieuses
“this compound” est également répertorié sous les produits chimiques de recherche sur les maladies infectieuses . Cela indique qu’il peut être utilisé dans l’étude des maladies infectieuses, éventuellement dans le développement ou les tests de nouveaux traitements.
Mécanisme D'action
Target of Action
2-Isopropyl-6-methyl-4-pyrimidone is a metabolite of diazinon , an organophosphate pesticide
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Isopropyl-6-methyl-4-pyrimidone. For instance, it is classified as a marine xenobiotic metabolite , suggesting that it can be found in marine environments as a result of diazinon use. The presence of this compound in the environment could potentially affect its stability and action.
Propriétés
IUPAC Name |
4-methyl-2-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPIUNPJBFBUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027502 | |
| Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige needles; [Acros Organics MSDS] | |
| Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3117 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2814-20-2 | |
| Record name | 2-Isopropyl-6-methyl-4-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2814-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002814202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Pyrimidinone, 6-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-6-methyl-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYL-6-METHYL-4-PYRIMIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JET159MZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-ISOPROPYL-6-METHYL-4-PYRIMIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Isopropyl-6-methyl-4-pyrimidone interact with organoboranes, and what are the potential synthetic applications?
A1: 2-Isopropyl-6-methyl-4-pyrimidone reacts with various organoboranes, such as triethylborane and 9-borabicyclo[3.3.1]nonane, to form stable 4-diorganylboryloxy-2-isopropyl-6-methylpyrimidine derivatives [, ]. This interaction stems from the Lewis acid-base properties, where the nitrogen atom in the pyrimidone ring donates electrons to the electron-deficient boron center in the organoborane.
Q2: Are there any analytical techniques highlighted in the research papers that are used to characterize the compounds derived from 2-Isopropyl-6-methyl-4-pyrimidone?
A2: While the research papers primarily focus on the synthesis and reactivity of 2-Isopropyl-6-methyl-4-pyrimidone derivatives, they don't delve into specific analytical techniques employed for characterization. It's safe to assume that standard spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy were likely used to confirm the structures of the synthesized compounds. Further research in the literature might reveal more detailed characterization data.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


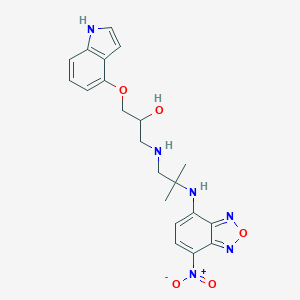
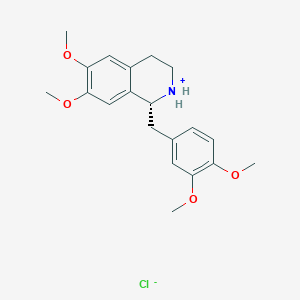
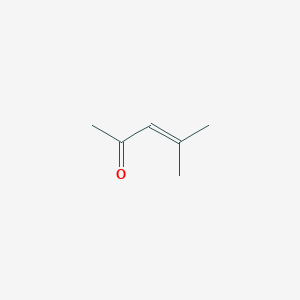
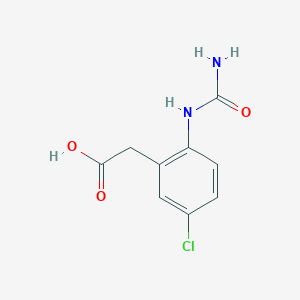


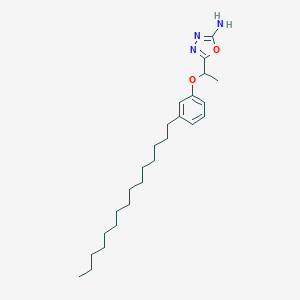
![(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B46576.png)
